molecular formula C18H29NO5 B4000349 N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B4000349
M. Wt: 339.4 g/mol
InChI Key: MQBVTSMJIPTPSW-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, an ethyl chain, and an amine group, combined with oxalic acid

Scientific Research Applications

N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-5-propan-2-ylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Alkylation: The phenoxy intermediate is then reacted with an ethylating agent to introduce the ethyl chain.

    Amination: The ethylated phenoxy compound undergoes amination to introduce the butan-1-amine group.

    Formation of the Oxalate Salt: Finally, the amine compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts may also be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and amine groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents, acids, and bases are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy and amine groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-N-propyl-1-propanamine
  • N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]octadecanamide

Uniqueness

N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO.C2H2O4/c1-5-6-9-17-10-11-18-16-12-15(13(2)3)8-7-14(16)4;3-1(4)2(5)6/h7-8,12-13,17H,5-6,9-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBVTSMJIPTPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C=CC(=C1)C(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid
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N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid
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N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid
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N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid
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N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid

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